molecular formula C17H20FN3O2 B3012940 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 1049473-22-4

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B3012940
CAS No.: 1049473-22-4
M. Wt: 317.364
InChI Key: FTCCBWWMLUEBKL-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This compound features a molecular architecture that incorporates a furan-2-carboxamide group linked via an ethyl chain to a 1-(2-fluorophenyl)piperazine moiety. This structure is characteristic of long-chain arylpiperazines (LCAPs), a class known for high affinity and specificity towards key serotonin receptors in the central nervous system . The primary research value of this compound lies in its potential as a ligand for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT 1A receptor subtype . Serotonin receptors are critically involved in regulating a wide range of physiological and behavioral processes, including mood, sleep, and affective behaviors . Dysregulation of these receptors is implicated in numerous neuropsychiatric disorders such as depression, anxiety, and schizophrenia . The piperazine moiety, a common pharmacophore in many neuroactive compounds, is known to facilitate key interactions within the binding site of the 5-HT 1A receptor, often forming a crucial salt-bridge with a conserved aspartate residue . Researchers are therefore exploring this compound and its analogs as valuable pharmacological tools to study the signal transduction mechanisms of serotonin receptors and to identify novel therapeutic agents for neurological conditions . Applications & Research Use This compound is intended for non-human research applications only. Its primary uses include: • Neuroscience Research: Investigation of serotonin receptor structure, function, and distribution. • Pharmacological Studies: Serving as a lead structure for the design and synthesis of novel receptor ligands with potential therapeutic properties. • Biochemical Assays: Utilization in receptor binding studies to understand competitive inhibition and affinity. Important Notice This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c18-14-4-1-2-5-15(14)21-11-9-20(10-12-21)8-7-19-17(22)16-6-3-13-23-16/h1-6,13H,7-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCCBWWMLUEBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Preliminary studies indicate that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide exhibit significant biological activity as inhibitors of equilibrative nucleoside transporters (ENTs). ENTs are critical in nucleoside metabolism and are implicated in several diseases, including cancer and viral infections. The inhibition of these transporters can lead to increased concentrations of nucleosides in cells, which may enhance the efficacy of nucleoside-based therapies.

Potential Anti-Cancer Activity

The structural features of this compound may confer distinct anti-cancer properties. By selectively targeting specific ENT subtypes, this compound could potentially be developed as a therapeutic agent for various cancers. The ability to modify the piperazine and furan moieties allows for the optimization of selectivity and potency against different cancer types.

Antiviral Properties

Given the role of ENTs in viral replication, there is potential for this compound to exhibit antiviral activity. By inhibiting nucleoside transport, the compound may disrupt viral replication processes, making it a candidate for further investigation in antiviral drug development.

Comparative Analysis with Related Compounds

To provide a clearer understanding of the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound Name Structure Features Biological Activity
4-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amineContains piperazine and fluorophenyl groupsENT inhibitor
1-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-3-morpholinopropanamideMorpholine instead of furanPotential ENT inhibitor
4-{[4-(Chlorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-3-carboxamideChlorine substitutionDifferent selectivity profile

This table highlights how variations in structure can influence biological activity and selectivity toward specific targets.

Case Study 1: ENTs as Targets in Cancer Therapy

Research has demonstrated that inhibiting ENTs can lead to enhanced efficacy of nucleoside analogs in cancer treatment. For instance, studies involving structurally similar piperazine derivatives have shown improved therapeutic outcomes in preclinical models by increasing intracellular nucleoside levels.

Case Study 2: Antiviral Drug Development

Compounds with similar structural motifs have been investigated for their antiviral properties. In vitro studies indicated that certain piperazine derivatives could inhibit viral replication by interfering with nucleoside transport mechanisms, suggesting a pathway for developing new antiviral agents based on the structure of this compound.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular responses, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Structural Modifications in Piperazine-Substituted Carboxamides

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name Piperazine Substituent Carboxamide Group Molecular Weight Key Properties/Activity Reference
Target Compound 2-fluorophenyl Furan-2-carboxamide 357.4 Potential CNS activity
SIPI6398 Benzo[d]isothiazol-3-yl Furan-2-carboxamide - Anti-schizophrenia (clinical)
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)benzofuran-2-carboxamide (31) 2,3-dichlorophenyl Benzofuran-2-carboxamide - Mp 209–212°C; moderate yield (45%)
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (13) 2,3-dichlorophenyl 5-iodobenzofuran-2-carboxamide - High yield (85%); Mp 265–266°C
18F-Mefway 2-methoxyphenyl Pyridinyl cyclohexanecarboxamide - 5-HT1A receptor PET imaging
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide 2-methoxyphenyl (sulfonyl-modified) Furan-2-carboxamide 393.5 Enhanced solubility (sulfonyl group)

Impact of Piperazine Substituents

  • 2-Fluorophenyl vs. 2,3-Dichlorophenyl : The target compound’s 2-fluorophenyl group provides balanced lipophilicity and electronic effects, favoring receptor binding without excessive steric hindrance. In contrast, 2,3-dichlorophenyl analogs (e.g., compound 31) exhibit higher melting points (~210°C) and altered receptor affinity due to stronger electron-withdrawing effects .
  • Benzo[d]isothiazol-3-yl (SIPI6398) : This substituent in SIPI6398 confers anti-psychotic activity, likely through dopamine D2 and serotonin 5-HT2A receptor modulation, distinguishing it from the target compound’s fluorophenyl group .

Carboxamide and Linker Modifications

  • Furan-2-carboxamide vs. Benzofuran-2-carboxamide : The benzofuran moiety in compounds 31 and 13 enhances aromatic stacking interactions but may reduce metabolic stability compared to the simpler furan group in the target compound .

Receptor Binding and Functional Outcomes

  • 5-HT1A Imaging Agents: 18F-Mefway, a PET tracer with a 2-methoxyphenyl-piperazine scaffold, demonstrates how minor substituent changes (e.g., methoxy vs. fluoro) can shift applications from therapeutic to diagnostic .
  • CNS Penetration : The target compound’s molecular weight (357.4) and lack of polar groups suggest favorable blood-brain barrier penetration, a critical factor for CNS drugs .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its interactions with various receptors, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H24FNO2C_{21}H_{24}F_{N}O_{2}, and it features a furan ring linked to a piperazine moiety, which is known for its role in modulating neurotransmitter systems. The presence of the fluorophenyl group suggests potential interactions with dopaminergic and serotonergic pathways.

1. Receptor Affinities

Research indicates that this compound exhibits affinities toward several key receptors:

  • Serotonin Receptors : The compound has shown significant binding affinity for 5-HT_1A and 5-HT_2A receptors, which are crucial in the treatment of anxiety and depression. Functional assays have demonstrated that it acts as an agonist at these sites, with EC50 values indicating potent activity in the submicromolar range .
  • Dopamine Receptors : Preliminary studies suggest that this compound may also interact with D_2 dopamine receptors, which could imply its utility in treating disorders such as schizophrenia or Parkinson's disease .

2. Pharmacological Evaluation

In vivo studies have been conducted to assess the behavioral effects of the compound. For instance, doses of 30 mg/kg resulted in observable changes in locomotor activity and motor coordination in rodent models, indicating central nervous system activity .

Table 1: Summary of Biological Activities

Activity TypeReceptor TypeEC50 (nM)Effect
Serotonin Agonism5-HT_1A181 - 198Full agonist
Serotonin Agonism5-HT_2ANot specifiedModulatory effect
Dopamine InteractionD_2Not specifiedPotentially active

Case Study 1: Behavioral Assessment in Rodents

In a study evaluating the effects of various derivatives of piperazine compounds, this compound was administered to mice. The results indicated significant alterations in locomotor activity, suggesting that this compound may influence dopaminergic pathways, similar to other known antipsychotic agents .

Case Study 2: Comparative Analysis with Other Compounds

A comparative analysis was conducted with other piperazine derivatives. It was found that while many compounds exhibited varying degrees of efficacy at serotonin receptors, this compound consistently showed higher potency than its analogs, particularly those lacking the fluorine substitution .

Q & A

Q. What are the recommended synthetic protocols for preparing N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

  • General Procedure : The compound can be synthesized via amide coupling between furan-2-carboxylic acid derivatives and a piperazine-containing amine precursor. For example, similar analogs (e.g., benzofuran-2-carboxamide derivatives) were synthesized using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid and amine in anhydrous DMF or acetonitrile under reflux .
  • Yield Optimization : Key factors include stoichiometric control (1:1.2 molar ratio of acid to amine), temperature (60–80°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, CHCl₃/MeOH gradients) or recrystallization (e.g., EtOH or MeOH) improves purity. Yields for related compounds range from 40% to 85%, depending on steric hindrance and solubility .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the piperazine ring (δ 2.30–3.55 ppm for CH₂ and NH groups), furan protons (δ 6.86–7.65 ppm), and fluorophenyl substituents (δ 7.07–7.51 ppm). Coupling constants (e.g., J=8.0J = 8.0 Hz for aromatic protons) validate substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₇H₁₉FN₃O₂: 316.15 g/mol).
  • X-ray Crystallography : For crystalline derivatives, intramolecular interactions (e.g., hydrogen bonds between amide groups and fluorophenyl rings) can be resolved, as seen in structurally related compounds .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how can receptor affinity be experimentally validated?

Methodological Answer:

  • Target Hypothesis : Piperazine-ethyl-furanamide derivatives are known to interact with dopamine D3 receptors due to structural similarity to high-affinity antagonists (e.g., compounds with 2,3-dichlorophenyl substitutions showed Ki<10K_i < 10 nM) .
  • Validation Methods :
    • Radioligand Binding Assays : Use 3^3H-labeled ligands (e.g., 3^3H-SPD) in transfected HEK-293 cells. Competitive binding curves determine IC50IC_{50} and KiK_i values.
    • Functional Assays : cAMP accumulation or β-arrestin recruitment assays (e.g., BRET) assess antagonist/inverse agonist activity .

Q. How can enantioselectivity in synthesis or receptor binding be addressed for chiral analogs of this compound?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA mobile phase) to separate enantiomers.
  • Asymmetric Synthesis : Introduce chiral centers via enantioselective catalysis (e.g., Corey-Bakshi-Shibata reduction for piperazine intermediates).
  • Pharmacological Profiling : Compare binding affinities of enantiomers at D3 receptors. For example, (R)-enantiomers of similar piperazine derivatives showed 10-fold higher affinity than (S)-forms .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally related compounds?

Methodological Answer:

  • Meta-Analysis : Compare datasets using parameters like assay type (e.g., cell-free vs. cell-based), species (human vs. rodent receptors), and substituent effects. For instance, 2-fluorophenyl vs. 2-methoxyphenyl substitutions alter D3 receptor selectivity by modulating lipophilicity and π-π stacking .
  • Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens, methoxy groups) and correlate changes with binding data. Computational docking (e.g., AutoDock Vina) can predict binding poses in receptor pockets .

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